molecular formula C20H26ClN3O3S B2779911 Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride CAS No. 1351634-04-2

Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride

Cat. No.: B2779911
CAS No.: 1351634-04-2
M. Wt: 423.96
InChI Key: INSLXCFCJJVZAD-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its activation is known to inhibit adenylate cyclase activity, leading to changes in neuronal firing rates. The 5-HT2A receptor is a serotonin receptor, and its activation leads to the release of intracellular calcium, affecting various downstream signaling pathways .

Mode of Action

This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, leading to changes in their activity .

Biochemical Pathways

The compound’s interaction with the D2 and 5-HT2A receptors affects several biochemical pathways. By blocking the activation of these receptors, the compound can modulate the release of neurotransmitters such as dopamine and serotonin, which play key roles in mood regulation, cognition, and motor control .

Pharmacokinetics

The compound’s in vitro and in vivo pharmacological activity has been evaluated in swiss albino mice

Result of Action

The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmitter release and neuronal firing rates. In animal models, the compound has been found to have atypical antipsychotic activity, with none of the new chemical entities exhibiting catalepsy . Three compounds were found to exhibit better atypical antipsychotic activity as they were found to have higher Meltzer index than the standard drug risperidone .

Properties

IUPAC Name

ethyl 4-oxo-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.ClH/c1-2-26-19(25)9-8-18(24)23-12-10-22(11-13-23)14-17-15-27-20(21-17)16-6-4-3-5-7-16;/h3-7,15H,2,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSLXCFCJJVZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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